1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol
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Overview
Description
1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexylamino group, a dichlorocarbazole moiety, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The dichlorocarbazole can be synthesized through the chlorination of carbazole using reagents such as thionyl chloride or phosphorus pentachloride. The resulting dichlorocarbazole is then reacted with cyclohexylamine under controlled conditions to form the cyclohexylamino derivative. Finally, the propanol group is introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorocarbazole moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific proteins or enzymes involved in diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function.
Comparison with Similar Compounds
1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol can be compared with other similar compounds, such as:
1-(Cyclohexylamino)-3-(3,6-dichlorophenyl)propan-2-ol: Similar structure but with a phenyl group instead of a carbazole moiety.
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)butan-2-ol: Similar structure but with a butanol backbone instead of propanol.
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon instead of the second.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHRJLXQLQEPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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